molecular formula C36H70O5 B8514170 Dihexadecyl 2-hydroxybutanedioate CAS No. 61810-63-7

Dihexadecyl 2-hydroxybutanedioate

Cat. No. B8514170
CAS RN: 61810-63-7
M. Wt: 582.9 g/mol
InChI Key: FIPSMFXNHQOXIV-UHFFFAOYSA-N
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Description

Dihexadecyl 2-hydroxybutanedioate is a useful research compound. Its molecular formula is C36H70O5 and its molecular weight is 582.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dihexadecyl 2-hydroxybutanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihexadecyl 2-hydroxybutanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61810-63-7

Molecular Formula

C36H70O5

Molecular Weight

582.9 g/mol

IUPAC Name

dihexadecyl 2-hydroxybutanedioate

InChI

InChI=1S/C36H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40-35(38)33-34(37)36(39)41-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,37H,3-33H2,1-2H3

InChI Key

FIPSMFXNHQOXIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Hexadecanol (87.4 g, 0.36 mole), dl-malic acid (20.1 g, 0.15 mole), methanol (600 ml), methane sulfonic acid (15 drops) and several "Chemfluor" boiling chips were placed in a 1000-ml round-bottomed flask. The mixture was refluxed for 16 hours. Most of the methanol was stripped from the mixture at a pressure of about 250 mm Hg. Stripping was then continued at 5 mm Hg and 80° C. for 6 hours. Final weight was 104.41 g. TLC indicated the composition was about 5:3:2 dihexadecyl ester: methyl hexadecyl ester: hexadecanol. Hexane (500 ml) was added and warmed to dissolve all solids. On slow cooling to about 22° C., a first crystalline crop of 38.91 g was obtained after filtration. By further cooling to about 17° C., a second crystalline crop of 27.21 g was obtained. Residuals of 37.81 g were reserved for recycle. Both crystal crops contained considerable impurity; the second crop, about 50%. Recrystallization from hexane gave material which migrated as a single spot during TLC (80:18:2:2 hexane: ethyl acetate:1-butanol: formic acid irrigant, silica gel plates). This recrystallized product melted at 61.4°-62.7° C.
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87.4 g
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